Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C15H18BNO4 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C15H18BNO4 . The exact mass is 287.13300 . More detailed structural analysis would require advanced techniques such as X-ray diffraction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 287.11900 . The predicted density is 1.08±0.1 g/cm3 . The boiling point and melting point are not available . The LogP value, which represents the compound’s lipophilicity, is 1.64408 .Scientific Research Applications
Synthesis and Structural Characterization
Recent studies have detailed the synthesis and structural characterization of boric acid ester intermediates with benzene rings, including "Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate" and its analogs through a three-step substitution reaction. The molecular structures were confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was employed to compare the calculated molecular structures with those determined by X-ray diffraction, demonstrating consistency between DFT-optimized and experimentally determined structures (P.-Y. Huang et al., 2021) (Qing-mei Wu et al., 2021).
Application in Organic Synthesis
Boron-containing compounds have been synthesized for potential application as HGF-mimetic agents, utilizing the Miyaura borylation reaction. The biological activities of these compounds are under evaluation, highlighting the importance of boron-containing molecules in medicinal chemistry and drug development (B. Das et al., 2011).
Advanced Material Development
In the development of advanced materials, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of aryl bromides has been explored. This methodology provides an effective route for the borylation of aryl bromides bearing sulfonyl groups, contributing to the synthesis of materials with potential applications in electronics and photonics (J. Takagi & T. Yamakawa, 2013).
Safety and Hazards
Safety information for this compound indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that boronic acid esters, such as this compound, are often used in organic synthesis as reagents and catalysts .
Mode of Action
Boronic acid esters are generally known to participate in various carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling reaction .
Biochemical Pathways
Boronic acid esters are often used in the synthesis of various organic compounds, suggesting that they may influence a wide range of biochemical pathways depending on the specific context of their use .
Result of Action
As a boronic acid ester, it is likely to be involved in the formation of carbon-carbon bonds, which could have various effects depending on the specific context of its use .
Action Environment
Like other chemical compounds, its stability and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other reactive species .
Properties
IUPAC Name |
methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-10(13(18)19-5)8-11(12)9-17/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAJGLQVZIMTED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.